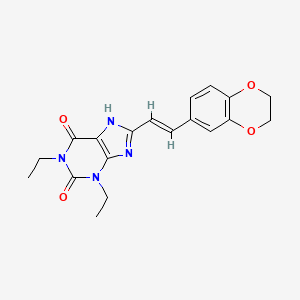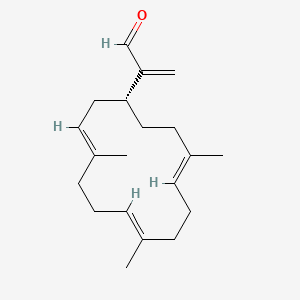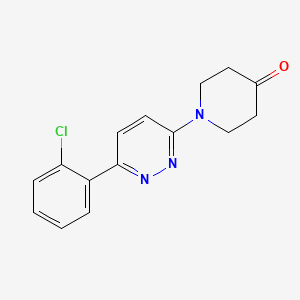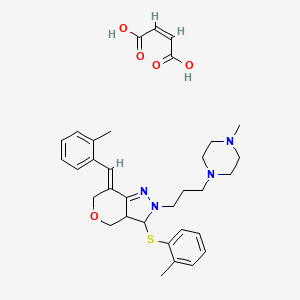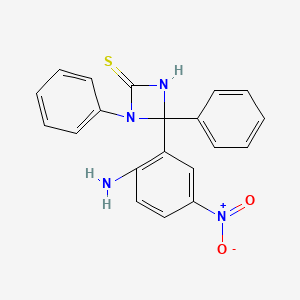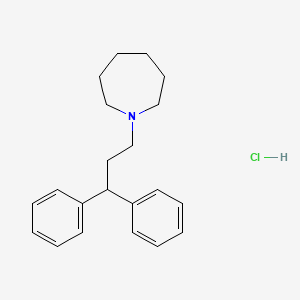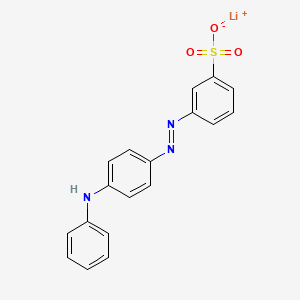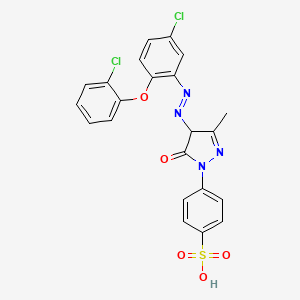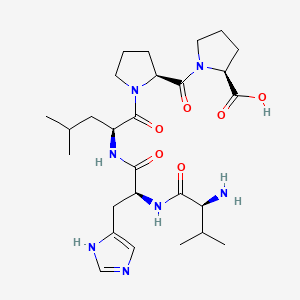
L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)- is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is composed of multiple amino acids, including L-Proline, L-Valine, L-Histidine, and L-Leucine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Using reagents like carbodiimides (e.g., DCC) to activate the carboxyl group.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removing protecting groups from the amino acids to allow further reactions.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Site-directed mutagenesis kits.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide.
科学研究应用
Chemistry
Peptides like L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)- are used in studying protein structure and function.
Biology
They serve as models for understanding protein folding and interactions.
Medicine
Peptides are explored for therapeutic uses, such as in drug delivery systems and as potential treatments for diseases.
Industry
Peptides are used in the development of cosmetics and as additives in food products.
作用机制
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)-amide
- This compoundmethyl ester
Uniqueness
The uniqueness of L-Proline, 1-(1-(N-(N-L-valyl-L-histidyl)-L-leucyl)-L-prolyl)- lies in its specific sequence of amino acids, which determines its structure and function.
属性
CAS 编号 |
121305-24-6 |
|---|---|
分子式 |
C27H43N7O6 |
分子量 |
561.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H43N7O6/c1-15(2)11-19(25(37)33-9-5-7-20(33)26(38)34-10-6-8-21(34)27(39)40)32-23(35)18(12-17-13-29-14-30-17)31-24(36)22(28)16(3)4/h13-16,18-22H,5-12,28H2,1-4H3,(H,29,30)(H,31,36)(H,32,35)(H,39,40)/t18-,19-,20-,21-,22-/m0/s1 |
InChI 键 |
IUHQCDZLRCFCJM-YFNVTMOMSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


